

# "N-(Phenylacetyl)benzamide CAS number and IUPAC name"

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## Compound of Interest

Compound Name: *N*-(Phenylacetyl)benzamide

Cat. No.: B15486114

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## Technical Guide: N-(2-oxo-2-phenylacetyl)benzamide

Authored for: Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of N-(2-oxo-2-phenylacetyl)benzamide, a chemical compound of interest in various research and development sectors. This document consolidates critical data, including its chemical identifiers, physical and chemical properties, and available experimental protocols. The information is presented to support further investigation and application of this compound in scientific endeavors.

### Chemical Identification

The compound at the core of this guide is unequivocally identified by the following nomenclature and registration numbers:

- IUPAC Name: N-(2-oxo-2-phenylacetyl)benzamide<sup>[1]</sup>
- CAS Number: 24807-15-6<sup>[1]</sup>

### Physicochemical Properties

A summary of the key physicochemical properties of N-(2-oxo-2-phenylacetyl)benzamide is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	253.25 g/mol	PubChem[1]
Exact Mass	253.0739 g/mol	PubChem[1]
Appearance	Solid (predicted)	---
Melting Point	Not available	---
Boiling Point	Not available	---
Solubility	Not available	---
XLogP3-AA	2.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

## Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of related benzamide compounds are available in the scientific literature. While a specific protocol for N-(2-oxo-2-phenylacetyl)benzamide is not readily available in the searched literature, a general synthetic approach for N-substituted benzamides can be adapted.

### General Synthesis of N-Substituted Benzamides:

A common method for the synthesis of N-substituted benzamides involves the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. For instance, the synthesis of N-benzylbenzamide has been achieved by reacting benzoic acid and benzylamine in the

presence of triphenylphosphine and iodine. The reaction mixture is typically stirred in a suitable solvent like dichloromethane at room temperature. Purification is then carried out using column chromatography.

Another approach involves the reaction of benzoyl chloride with an appropriate amine in the presence of a base, such as an alkali metal hydroxide, in an aqueous solution. This method has been noted for its environmental advantages by minimizing the use of organic solvents.

## Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a synthesized batch of N-(2-oxo-2-phenylacetyl)benzamide. This ensures the identity, purity, and structural integrity of the compound before its use in further applications.

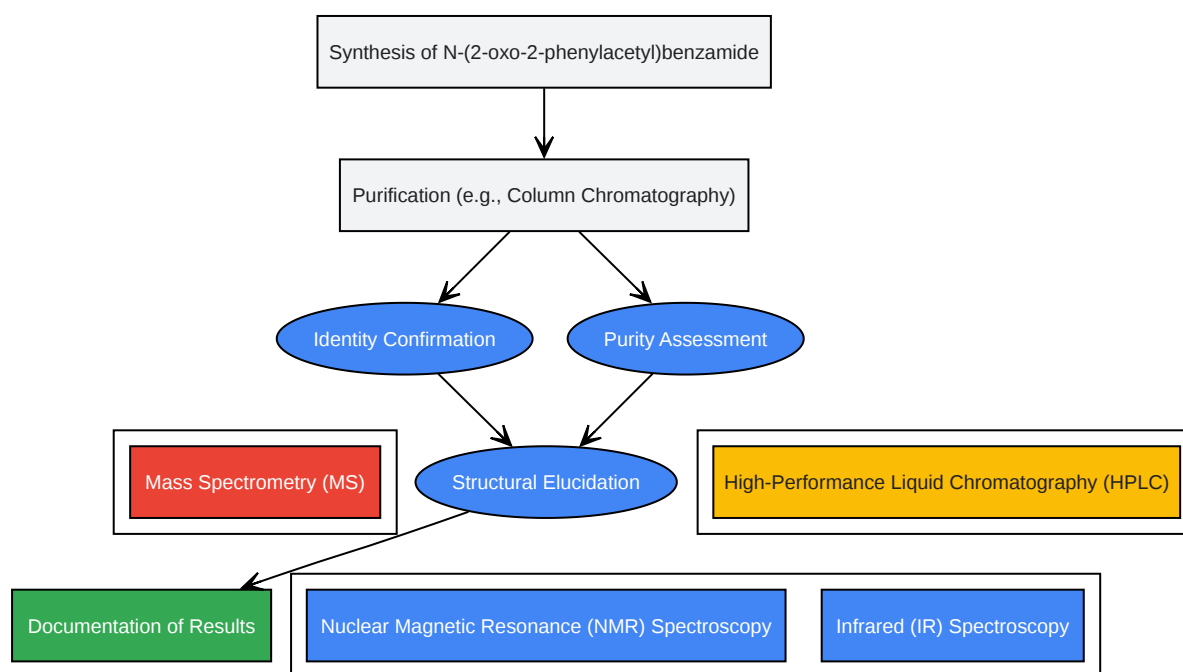


Figure 1: Workflow for Characterization of N-(2-oxo-2-phenylacetyl)benzamide

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Workflow for compound characterization.

## Potential Signaling Pathway Interaction (Hypothetical)

While specific biological activities for N-(2-oxo-2-phenylacetyl)benzamide are not detailed in the available literature, compounds with benzamide structures are known to interact with various biological targets. The following diagram presents a hypothetical signaling pathway where a benzamide-containing compound could act as an inhibitor of a key kinase, a common mechanism of action for such molecules in drug development.

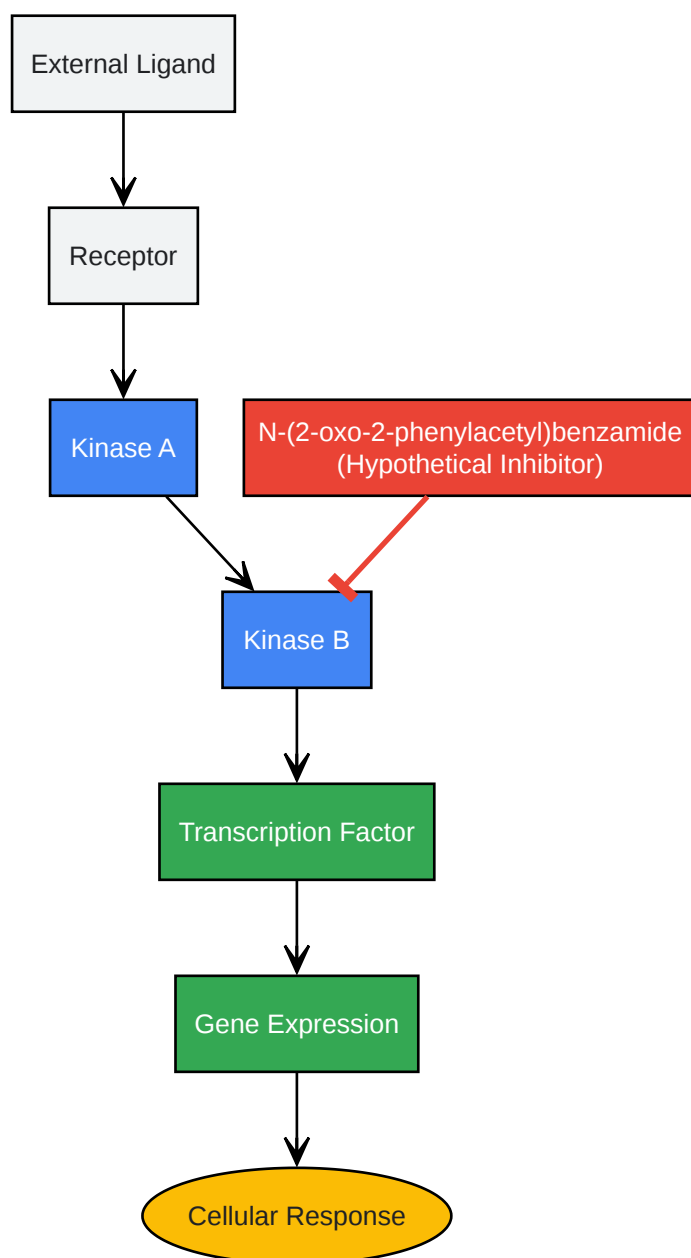


Figure 2: Hypothetical Signaling Pathway Inhibition

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Hypothetical signaling pathway inhibition.

This guide serves as a foundational resource for professionals engaged in research and development. The provided data and workflows are intended to streamline experimental processes and encourage further exploration into the properties and potential applications of N-(2-oxo-2-phenylacetyl)benzamide.

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## References

- 1. N-(2-oxo-2-phenylacetyl)benzamide | C<sub>15</sub>H<sub>11</sub>NO<sub>3</sub> | CID 296739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["N-(Phenylacetyl)benzamide CAS number and IUPAC name"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486114#n-phenylacetyl-benzamide-cas-number-and-iupac-name]

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